5-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-3-oxo-pentanoic acid methyl ester
Overview
Description
“3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid” is a biochemical used for proteomics research . It has a molecular formula of C7H8N2O4 and a molecular weight of 184.15 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8N2O4/c10-5-1-2-6(11)9(8-5)4-3-7(12)13/h1-2H,3-4H2,(H,8,10)(H,12,13) .Physical And Chemical Properties Analysis
This compound has a molecular formula of C7H8N2O4 and a molecular weight of 184.15 . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Methyl Esters of Heterocyclic Compounds : Methyl esters of various carboxylic acids, including pyridazinone derivatives, have been synthesized through reactions involving hydrazine hydrate and phenylhydrazine. These processes involve intermediate hydrazides and subsequent cyclization, demonstrating the utility of methyl esters in the synthesis of complex heterocyclic compounds (Hovakimyan et al., 2004).
Formation of Polystyrenes : Methyl esters of ω-(para styryl)alkanoic acids have been used in radical copolymerization with styrene, leading to the formation of copolymers. This process highlights the role of such esters in polymer science, offering insights into the creation of functionalized polymers (Dalil et al., 2000).
Esterification and Amidation Reactions : The use of specific esters in the esterification and amidation of carboxylic acids showcases their potential in facilitating chemical reactions. These processes yield various esters and amides, indicating the versatility of such compounds in synthetic chemistry (Won et al., 2007), (Kang et al., 2008).
Structural and Spectroscopic Analysis
Crystal Structure Studies : Crystallographic analysis of certain methyl esters, including those with hydroxy and phenyl groups, has been carried out. This research provides valuable information on the molecular and crystal structures of such compounds, which is crucial for understanding their physical and chemical properties (Mamat et al., 2008).
X-Ray Structure Determination : The structural analysis of specific amino acid derivatives has been performed using X-ray crystallography. This technique allows for the precise determination of stereochemistry and molecular configuration, which is essential in the field of medicinal chemistry (Nakamura et al., 1976).
Biological and Medicinal Chemistry
Isolation from Natural Sources : Certain methyl esters have been isolated from natural sources like soft coral, showcasing their occurrence in nature and potential biological activities. These natural compounds often exhibit significant bioactivities, such as inhibitory effects on human neutrophils (Chen et al., 2014).
Antimicrobial Activity : The synthesis of various derivatives of pyridinones and oxazinones, starting from specific esters, has been explored for their potential antimicrobial activities. This line of research highlights the importance of these compounds in developing new antimicrobial agents (Hossan et al., 2012).
Safety And Hazards
properties
IUPAC Name |
methyl 5-(3,6-dioxo-1H-pyridazin-2-yl)-3-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-17-10(16)6-7(13)4-5-12-9(15)3-2-8(14)11-12/h2-3H,4-6H2,1H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDSLBMBZKWDOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CCN1C(=O)C=CC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(3-hydroxy-6-oxopyridazin-1(6H)-yl)-3-oxopentanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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